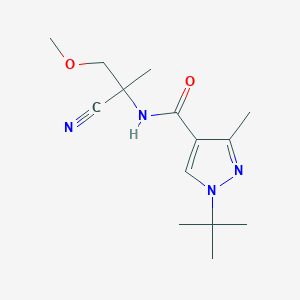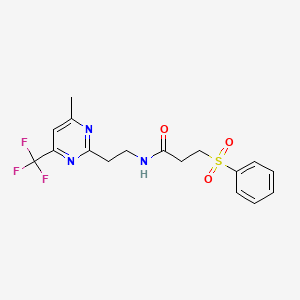![molecular formula C21H21FN4OS B2502864 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide CAS No. 1396862-92-2](/img/structure/B2502864.png)
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine and pyridazine rings, which are often seen in pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are commonly used in the synthesis of complex organic molecules, particularly those containing heterocyclic components like pyridazine. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR spectroscopy, and mass spectrometry (MS), as well as X-ray diffraction for crystallographic analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures, which can provide insights into the conformation and electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like amides and fluorophenyl groups suggests that these molecules could participate in a range of chemical reactions, potentially leading to the formation of various derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from molecular electrostatic potential and frontier molecular orbitals, which are investigated using DFT . These properties are crucial for understanding the interaction of the compound with biological targets. The antibacterial activity of compounds with similar structures, such as pyridonecarboxylic acid derivatives, has been evaluated, although they were found to be less effective than some existing antibiotics .
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Properties
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide analogues have been found to exhibit significant anti-angiogenic properties, effectively blocking the formation of blood vessels in vivo, and displaying potent DNA cleavage activities. This is highlighted in the synthesis and evaluation of certain derivatives of this compound, suggesting potential applications in anticancer treatments by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antitubercular and Antibacterial Activities
Carboxamide derivatives of the compound have shown considerable promise as antitubercular and antibacterial agents. Notably, certain derivatives have demonstrated higher potency than reference drugs like Pyrazinamide and Streptomycin in combating bacterial threats. The molecular structure of these compounds has been rigorously confirmed, and their interaction with active sites of bacterial enzymes has been studied extensively, suggesting a strong potential for therapeutic applications in infectious diseases (Bodige et al., 2020).
Molecular Imaging Applications
The compound has also been researched for its potential in molecular imaging, particularly in positron emission tomography (PET) imaging of enzymes like stearoyl-CoA desaturase-1 (SCD-1), a key player in various solid tumors. Derivatives of the compound have been synthesized and evaluated for this purpose, demonstrating feasibility for noninvasive assessment of SCD-1, which may aid in the diagnosis and monitoring of certain cancers (Silvers et al., 2016).
Glycine Transporter 1 Inhibition
The compound has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), a target of interest for modulating central nervous system activity. Derivatives of this compound have shown not only potent inhibitory activity but also favorable pharmacokinetics and an increase in cerebrospinal fluid concentration of glycine in animal models, indicating potential applications in CNS-related disorders (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-14-9-12-28-20(14)21(27)23-17-7-10-26(11-8-17)19-6-5-18(24-25-19)15-3-2-4-16(22)13-15/h2-6,9,12-13,17H,7-8,10-11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJBUWLPKGKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)
![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)
![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)